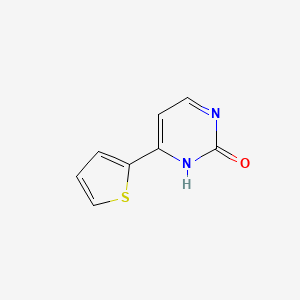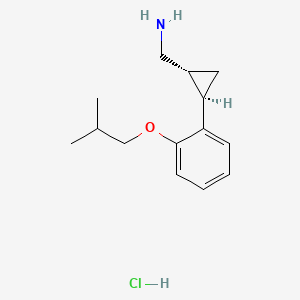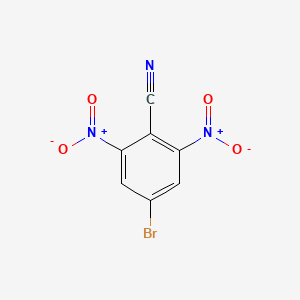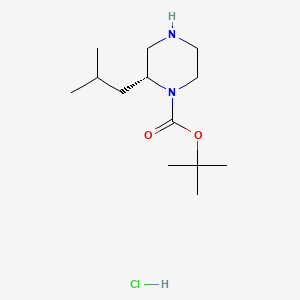
(R)-1-Boc-2-isobutylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperazine derivatives, such as “®-1-Boc-2-isobutylpiperazine hydrochloride”, are often synthesized through reactions involving the corresponding amines1. For instance, a related compound, ketamine, is synthesized in a multi-step process starting with cyclohexanone2.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, IR, NMR, and UV-Vis spectroscopy were used to analyze the structure of an anesthetic compound3.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, N-haloamines like Chloramine-T can oxidize certain functional groups4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of metformin hydrochloride were reviewed using methods like HPLC4.Aplicaciones Científicas De Investigación
Selective O-acylation and Cyclo[Asp-Ser] Diketopiperazines Synthesis
The compound plays a significant role in the selective O-acylation of unprotected N-benzylserine methyl ester, facilitating the synthesis of diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines. This process underscores the unexpected preference for O-acylation over the formation of tertiary amide, showcasing the compound's utility in complex organic syntheses (Marchini et al., 2010).
Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor
In a detailed study, (R)-Boc-2-methylproline, closely related to the subject compound, was synthesized with excellent stereochemical control, demonstrating the compound's critical role in the multistep synthesis of veliparib, an important cancer treatment drug. This highlights the compound's importance in the development of therapeutic agents (Kolaczkowski et al., 2019).
High-throughput Organic Synthesis of Peptide β-turn Mimetics
The compound has been utilized in the high-throughput organic synthesis of bicyclic diketopiperazines, β-turn mimetics, starting from Merrifield resin-bound piperazine-2-carboxylic acid. This application underscores its role in the rapid synthesis of peptide mimetics for potential therapeutic applications (Gołębiowski et al., 2000).
Spiropentane Mimics of Nucleosides Synthesis
In the synthesis of spirocyclic analogues of 2'-deoxyadenosine and 2'-deoxyguanosine, the compound aids in creating complex molecules with potential biological activities, illustrating its versatility in organic synthesis and drug discovery (Guan et al., 2000).
Safety And Hazards
The safety and hazards of a compound depend on its structure and reactivity. For example, certain compounds can cause skin and eye irritation, respiratory issues, and other health problems678.
Direcciones Futuras
The future directions in the study of a compound depend on its potential applications and the current state of research. For example, ongoing research into treatments for dry age-related macular degeneration is exploring various therapeutic avenues9.
Please consult with a professional chemist or a relevant expert for more accurate and specific information about “®-1-Boc-2-isobutylpiperazine hydrochloride”.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJCFZPHVSVNK-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662475 |
Source


|
| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-isobutylpiperazine hydrochloride | |
CAS RN |
1217482-29-5 |
Source


|
| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


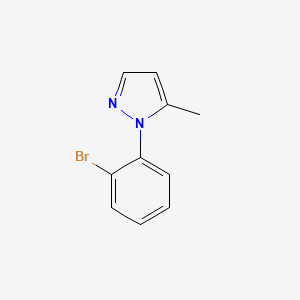
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)

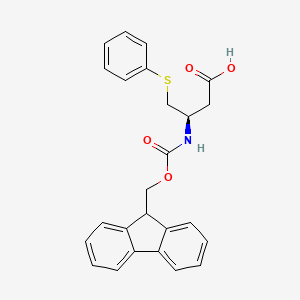

![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)


